Lipophilicity Shift vs. 4-Cyanocyclohexanone
The target compound possesses a computed lipophilicity (XLogP3) of 1.1 [1], compared with the unsubstituted 4-cyanocyclohexanone (CAS 34916-10-4) which has a reported LogP of -0.41 . This represents a difference of approximately 1.5 log units, corresponding to a roughly 32-fold greater computed octanol-water partition coefficient for the cyclopropyl-substituted member. The increased lipophilicity is directly attributable to the cyclopropyl group at position 1.
| Evidence Dimension | Computed lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 4-Cyanocyclohexanone (unsubstituted parent, CAS 34916-10-4): LogP = -0.41 |
| Quantified Difference | ΔLogP ≈ +1.5 (approx. 32-fold increase in computed partition coefficient) |
| Conditions | XLogP3 computed by PubChem 2.2 (target); LogP from ChemicalBook (comparator) |
Why This Matters
A 1.5 log unit lipophilicity shift directly affects aqueous solubility, membrane permeability, and nonspecific protein binding—parameters that govern both synthetic workup efficiency and pharmacological bioavailability, making the target compound functionally distinct from the unsubstituted analog.
- [1] PubChem. 1-Cyclopropyl-4-oxocyclohexanecarbonitrile, CID 53407212. Computed XLogP3 = 1.1. https://pubchem.ncbi.nlm.nih.gov/compound/53407212 View Source
